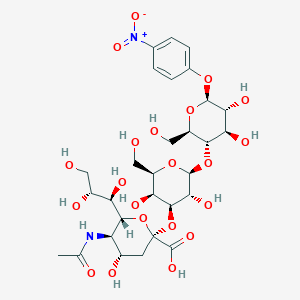

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP, also known as Neu5Ac-alpha(2-3)Gal-beta(1-4)GlcNAc-beta-pNP, is a complex carbohydrate derivative. It is a sialylated glycan, which means it contains sialic acid (Neu5Ac) linked to galactose (Gal) and glucose (Glc) residues. This compound is often used in biochemical research due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .

作用機序

Target of Action

The primary target of the compound Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP is the hemagglutinin (HA) of influenza viruses . Hemagglutinin is a viral protein that plays a crucial role in the virus’s ability to bind to and infect host cells .

Mode of Action

This compound interacts with its target by mimicking select cell surface carbohydrates . This compound facilitates profound comprehension of glycan-mediated interplay, encompassing receptor-ligand discernment and the intricate dynamics of pathogen-host affiliation . Influenza viruses recognize Neu5Ac (α2-3) or Neu5Ac (α2-6) linked to galactose (Gal) or N-acetyl galactosamine (GalNAc), (α2-6) linked to N-acetyl glucosamine (GlcNAc) containing oligosaccharides .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to viral infection. By interacting with the hemagglutinin of influenza viruses, it can potentially disrupt the virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

Pharmacokinetics

As a glycosaminoglycan derivative, it is expected to have unique pharmacokinetic properties that influence its bioavailability and efficacy .

Result of Action

The result of the action of this compound is the potential disruption of the influenza virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP typically involves multiple steps, starting from simple sugar precursors. The process includes glycosylation reactions to form the glycosidic bonds between the sugar units. The final step often involves the attachment of the p-nitrophenyl (pNP) group, which serves as a chromogenic or fluorogenic tag for detection purposes .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis. it can be produced on a larger scale using automated glycan assembly techniques, which allow for the precise construction of complex glycans through sequential addition of monosaccharide units .

化学反応の分析

Types of Reactions

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP can undergo various chemical reactions, including:

Oxidation: The sialic acid moiety can be oxidized to form different derivatives.

Reduction: The nitro group in the pNP tag can be reduced to an amino group.

Substitution: The glycosidic bonds can be cleaved and substituted with other sugar units or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and glycosidases for cleaving glycosidic bonds. Reaction conditions typically involve controlled pH and temperature to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sialic acid moiety can yield aldehyde or carboxylic acid derivatives, while reduction of the pNP tag can produce p-aminophenyl derivatives .

科学的研究の応用

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and glycan interactions.

Biology: Plays a role in studying cell-cell interactions, microbial pathogenesis, and immune responses.

Medicine: Used in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.

Industry: Employed in the production of glycan-based biosensors and biochips .

類似化合物との比較

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP can be compared with other sialylated glycans, such as:

Neu5Ac|A(2-6)Gal|A(1-4)Glc-|A-pNP: Differing in the linkage between Neu5Ac and Gal, which can affect its binding affinity and biological activity.

Neu5Gc|A(2-3)Gal|A(1-4)Glc-|A-pNP: Contains N-glycolylneuraminic acid (Neu5Gc) instead of Neu5Ac, which can influence its immunogenicity and interactions with glycan-binding proteins .

This compound is unique due to its specific glycosidic linkages and the presence of the pNP tag, making it a valuable tool in glycoscience research .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44)/t13-,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAYUELCHMANGW-XZROMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2906475.png)

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)

![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)

![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)

![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)

![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)

![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2906498.png)